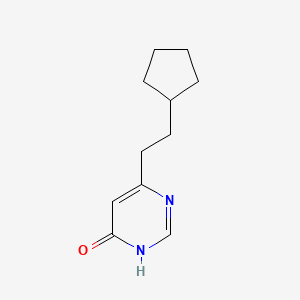

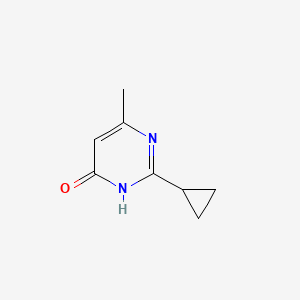

6-(2-Cyclopentylethyl)pyrimidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidines, such as “6-(2-Cyclopentylethyl)pyrimidin-4-ol”, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

The chemical reactions involving pyrimidines like “6-(2-Cyclopentylethyl)pyrimidin-4-ol” are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Cyclopentylethyl)pyrimidin-4-ol” include a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol.Applications De Recherche Scientifique

Molecular Structure and Dimerization

6-(2-Cyclopentylethyl)pyrimidin-4-ol, as a pyrimidine derivative, shares structural characteristics that enable significant interactions through hydrogen bonding. In the context of ureidopyrimidones, similar structural pyrimidine compounds have been shown to dimerize via hydrogen bonds in both solid states and solutions, demonstrating their potential as building blocks in supramolecular chemistry due to their high dimerization constants and simple preparation methods (Beijer et al., 1998).

DNA Damage and Repair

Pyrimidine derivatives are crucial in understanding DNA damage and repair mechanisms. For example, the pyrimidine (6-4) pyrimidone photoproduct, closely related to 6-(2-Cyclopentylethyl)pyrimidin-4-ol in structure, is a major UV photoproduct in DNA, highlighting the importance of these compounds in studying cellular responses to UV-induced DNA damage (Kim et al., 1994).

Anti-inflammatory and Analgesic Properties

Research on pyrimidine heterocycles has shown that derivatives possessing a hydroxy group play a significant role in medicinal chemistry due to their involvement in biological processes. Certain pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating the potential of 6-(2-Cyclopentylethyl)pyrimidin-4-ol and similar compounds in drug development (Muralidharan et al., 2019).

Optical and Electronic Properties

The pyrimidine ring's presence in numerous natural and synthetic compounds underlines its broad medicinal applications. For instance, derivatives of thiopyrimidine have been explored for their nonlinear optical (NLO) properties, providing insights into the electronic and optical characteristics that could be relevant for 6-(2-Cyclopentylethyl)pyrimidin-4-ol in the fields of medicine and NLO applications (Hussain et al., 2020).

Safety And Hazards

Orientations Futures

The future directions for research on “6-(2-Cyclopentylethyl)pyrimidin-4-ol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological effects. For instance, a study on pyrazolo[3,4-d]pyrimidines found that certain derivatives had better inhibitory activity against MCF-7 with IC50 values in a micromolar range . This suggests that “6-(2-Cyclopentylethyl)pyrimidin-4-ol” and similar compounds could have potential applications in the medical and pharmaceutical fields.

Propriétés

IUPAC Name |

4-(2-cyclopentylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-7-10(12-8-13-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGLIUWANUZMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Cyclopentylethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)

![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487044.png)

![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)

![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)